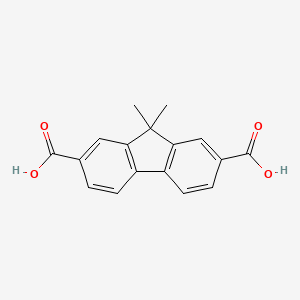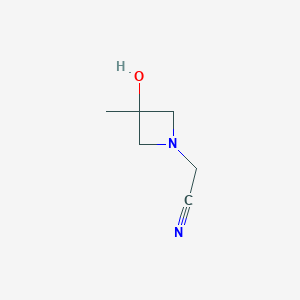
Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by a bromine atom at the 6th position, a methoxy group at the 4th position, and a carboxylate ester at the 3rd position of the indole ring. These substitutions confer unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available indole derivatives.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a base such as sodium hydride.
Carboxylation: The carboxylate ester group is often introduced through a palladium-catalyzed carbonylation reaction using carbon monoxide and methanol under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the synthesis of Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, improving yield and purity. Catalysts such as palladium on carbon (Pd/C) are commonly used to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of 6-bromo-4-methoxy-1H-indole-3-carboxylic acid.
Reduction: Formation of 6-hydroxy-4-methoxy-1H-indole-3-carboxylate.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential bioactivity. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features allow for modifications that can enhance its pharmacological properties, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or alter gene expression, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-bromo-1H-indole-3-carboxylate: Lacks the methoxy group at the 4th position.
Methyl 4-methoxy-1H-indole-3-carboxylate: Lacks the bromine atom at the 6th position.
Methyl 6-chloro-4-methoxy-1H-indole-3-carboxylate: Has a chlorine atom instead of bromine at the 6th position.
Uniqueness
Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate is unique due to the specific combination of substituents on the indole ring. The presence of both the bromine and methoxy groups enhances its reactivity and potential biological activity compared to similar compounds. This unique structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C11H10BrNO3 |
|---|---|
Poids moléculaire |
284.11 g/mol |
Nom IUPAC |
methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10BrNO3/c1-15-9-4-6(12)3-8-10(9)7(5-13-8)11(14)16-2/h3-5,13H,1-2H3 |
Clé InChI |
CAPGXQWYCLLFOM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1C(=CN2)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


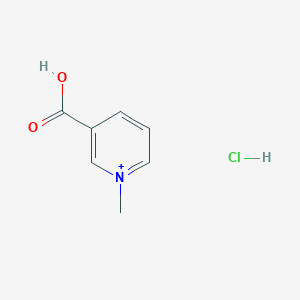
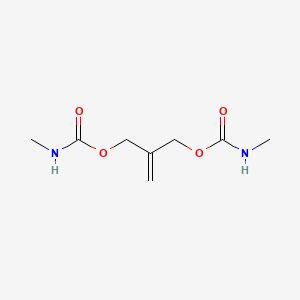
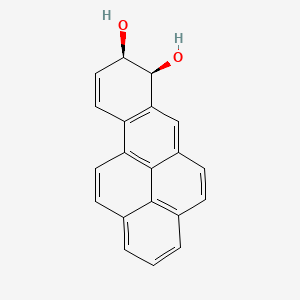
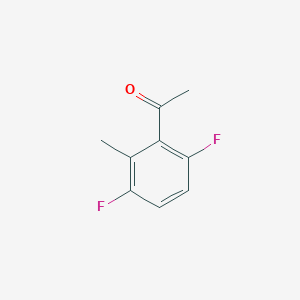
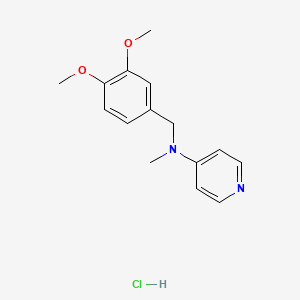
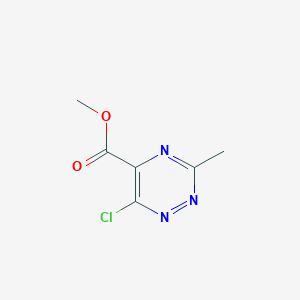
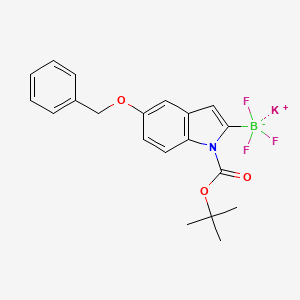

![7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12819820.png)
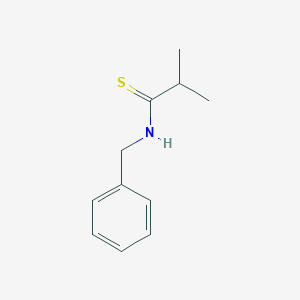

![4-Chloro-6-cyclopropyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12819834.png)
